molecular formula C11H16FN B1376757 5-(4-Fluorophenyl)pentan-1-amine CAS No. 1216003-55-2

5-(4-Fluorophenyl)pentan-1-amine

Cat. No. B1376757
CAS RN: 1216003-55-2
M. Wt: 181.25 g/mol
InChI Key: VFCCGVDBQTUFMJ-UHFFFAOYSA-N
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Description

5-(4-Fluorophenyl)pentan-1-amine, also known as 4-Fluoroamphetamine (4-FA), is a synthetic compound. It has a molecular weight of 181.25 g/mol. The IUPAC name for this compound is 5-(4-fluorophenyl)-1-pentanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H16FN/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8H,1-4,9,13H2 .

Scientific Research Applications

Metabolic Pathways in Drug Development

5-(4-Fluorophenyl)pentan-1-amine, as part of certain chemical scaffolds, plays a role in the metabolic pathways of drug development. For example, Zhuo et al. (2016) studied hepatitis C virus nonstructural protein 5B inhibitors, where a bicyclo[1.1.1]pentane moiety improved metabolic stability. They discovered that the inhibitors exhibited low turnover with liver S9 or hepatocytes, and identified unexpected metabolites in bile samples, which led to concerns about interference with routine phospholipid synthesis (Zhuo et al., 2016).

Synthesis of β-Blockers

Horiguchi et al. (1997) investigated the synthesis of optically active compounds for the potent β-blocker R-67555. They used 5-acetoxy-3-(p-fluorophenoxy)-1-pentanol for synthesizing the β-blocker, demonstrating the role of fluorophenyl compounds in the synthesis of critical medical drugs (Horiguchi, Kuge, & Mochida, 1997).

Novel Chemical Space Exploration

Goh and Adsool (2015) focused on the synthesis of novel chemical moieties, including 3-fluorobicyclo[1.1.1]pentan-1-amine. This work is essential in exploring new chemical spaces for medicinal chemistry, highlighting the importance of such fluorinated compounds in developing new building blocks (Goh & Adsool, 2015).

Applications in Solid Phase Synthesis

Bleicher, Lutz, and Wuethrich (2000) reported on the synthesis of phenylfluorenyl based linkers for solid phase synthesis. These linkers, including 5-(4-(9-hydroxy-9H-fluoren-9-yl)-phenoxy)-pentanoic acid, demonstrate higher acid stability compared to standard trityl resins, illustrating the use of fluorophenyl compounds in enhancing the efficiency of solid phase synthesis processes (Bleicher, Lutz, & Wuethrich, 2000).

Safety and Hazards

The safety data sheet for a similar compound, 5-Amino-4-(4-fluorophenyl)-1H-pyrazole, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to note that while this data may provide some insight, the safety and hazards of 5-(4-Fluorophenyl)pentan-1-amine could be different and are not explicitly stated in the literature.

properties

IUPAC Name

5-(4-fluorophenyl)pentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16FN/c12-11-7-5-10(6-8-11)4-2-1-3-9-13/h5-8H,1-4,9,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFCCGVDBQTUFMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCCN)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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